(2S,4R)-Teneligliptin-d8
Description
Properties
Molecular Formula |
C₂₂H₂₂D₈N₆OS |
|---|---|
Molecular Weight |
434.63 |
Synonyms |
[(2S,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8 |
Origin of Product |
United States |
Stereospecific Synthesis and Comprehensive Characterization of 2s,4r Teneligliptin D8
Advanced Methodologies for Stereoselective Deuterium (B1214612) Incorporation into Chiral Pharmaceutical Scaffolds
The introduction of deuterium into chiral molecules such as Teneligliptin (B1682743) requires sophisticated synthetic strategies that preserve the desired stereochemistry. The (2S,4R) configuration of Teneligliptin is crucial for its pharmacological activity, and thus, any deuteration method must avoid racemization or epimerization at the chiral centers.
Modern approaches to stereoselective deuteration often focus on the asymmetric synthesis of key deuterated intermediates. For the synthesis of (2S,4R)-Teneligliptin-d8, two primary chiral scaffolds are of interest: the substituted pyrrolidine (B122466) ring and the piperazine (B1678402) moiety.
Catalytic Asymmetric Synthesis of Deuterated Pyrrolidine Derivatives: A prominent strategy involves the catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. nih.govrsc.org This can be achieved through a combination of H/D exchange and an azomethine ylide-involved 1,3-dipolar cycloaddition. rsc.org By employing a chiral catalyst, it is possible to control the stereochemistry of the newly formed chiral centers while incorporating deuterium from a source like D₂O. rsc.org This method allows for the precise installation of deuterium at specific positions while establishing the required stereoconfiguration of the pyrrolidine ring.
Deuteration of Piperazine Derivatives: For the piperazine portion of the molecule, deuteration can be accomplished by building the piperazine ring stepwise and introducing deuterium via reduction with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). usask.ca This approach has been successfully used in the synthesis of deuterated piperazine-containing pharmaceuticals. usask.ca The isotopic purity of the resulting deuterated piperazine can be determined by mass spectrometry. usask.ca
These advanced methodologies provide the necessary tools to create the deuterated building blocks required for the total synthesis of this compound with high stereochemical and isotopic purity.
Detailed Synthetic Pathways and Reaction Schemes for this compound
While the precise, proprietary industrial synthesis of this compound is not extensively published, a plausible stereospecific synthetic route can be postulated based on established methods for the synthesis of Teneligliptin and its analogs, combined with the aforementioned deuteration strategies. The synthesis would likely involve the coupling of a deuterated piperazine fragment with a stereochemically defined, deuterated pyrrolidine derivative.
A potential retrosynthetic analysis would disconnect the molecule into three key fragments: a deuterated 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a (2S,4R)-pyrrolidine-2-carboxylic acid derivative, and thiazolidine. The piperazine ring is the most likely site for the eight deuterium atoms, given its symmetry and the availability of deuterated starting materials for its synthesis.
Proposed Synthetic Scheme:
Synthesis of Piperazine-d8: A common route to piperazine involves the cyclization of diethanolamine. For the deuterated analog, ethylene (B1197577) glycol-d4 could be reacted with ammonia-d3 (B76837) in the presence of a catalyst to form piperazine-d8. Alternatively, commercially available piperazine-d8 can be utilized.
Coupling with the Pyrazole (B372694) Moiety: The deuterated piperazine would then be coupled with a suitable pyrazole derivative, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole, to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8.
Preparation of the Chiral Pyrrolidine Fragment: The (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid scaffold is a key chiral intermediate. Stereoselective synthesis of this fragment is well-established.
Coupling and Final Assembly: The deuterated piperazine-pyrazole intermediate would then be coupled to the (2S,4R)-pyrrolidine derivative. This is typically achieved through a nucleophilic substitution reaction. Finally, the resulting secondary amine on the pyrrolidine ring is acylated with thiazolidine-3-carbonyl chloride to yield this compound.
This proposed pathway ensures the retention of the critical (2S,4R) stereochemistry while incorporating the deuterium label in a specific and controlled manner.
Rigorous Isotopic Purity Determination and Enrichment Analysis Techniques
The utility of this compound as an internal standard is directly dependent on its isotopic purity and the degree of deuterium enrichment. Several analytical techniques are employed to rigorously assess these parameters.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining isotopic enrichment. nih.gov By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. nih.gov For Teneligliptin-d8, a mass shift of approximately 8 Da is expected compared to the unlabeled Teneligliptin. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the percentage of the d8 species and any other isotopic variants (d0 to d7).
Isotope Dilution Mass Spectrometry: This technique is a highly accurate method for quantifying the concentration of an analyte in a sample and can also be used to assess isotopic enrichment. wikipedia.org A known amount of the unlabeled compound is mixed with the deuterated sample, and the ratio of the two is measured by mass spectrometry. wikipedia.org
The following table illustrates a hypothetical isotopic distribution for a sample of this compound with high isotopic purity.
| Isotopic Species | Relative Abundance (%) |
| d8 | 98.5 |
| d7 | 1.0 |
| d6 | 0.3 |
| d5 | 0.1 |
| d0-d4 | <0.1 |
This table is for illustrative purposes and represents a typical high-purity deuterated standard.
Spectroscopic Characterization Techniques for Confirming Deuteration Sites and Stereochemical Integrity (e.g., Deuterium NMR, High-Resolution Mass Spectrometry)
Comprehensive spectroscopic analysis is essential to confirm the exact location of the deuterium atoms and to ensure that the stereochemical integrity of the molecule has been maintained throughout the synthetic process.
Deuterium (²H) NMR Spectroscopy: Deuterium NMR is a direct method for observing the presence and location of deuterium atoms in a molecule. magritek.com The ²H NMR spectrum of this compound would be expected to show signals corresponding to the deuterons on the piperazine ring. magritek.com The chemical shifts in the ²H NMR spectrum are analogous to those in the ¹H NMR spectrum, allowing for the assignment of the deuteration sites. The absence of corresponding signals in the ¹H NMR spectrum further confirms the successful deuteration.
A typical LC-MS/MS method for the analysis of teneligliptin would monitor the following transitions:
Teneligliptin: m/z 427.2 → 243.1
Teneligliptin-d8: m/z 435.2 → 251.3
The observed mass shift of 8 Da in both the parent ion and the fragment ion is consistent with the deuteration being on the piperazine moiety.
The combination of these powerful analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability as a high-quality internal standard for demanding bioanalytical applications.
Advanced Bioanalytical Method Development and Validation Utilizing 2s,4r Teneligliptin D8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Trace-Level Quantification
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. The use of a SIL-IS like (2S,4R)-Teneligliptin-d8 is a cornerstone of this methodology, ensuring reliable data for pharmacokinetic assessments.
Optimization of Chromatographic Separation for (2S,4R)-Teneligliptin and its Deuterated Analog
The successful separation of Teneligliptin (B1682743) and this compound from endogenous components in biological matrices is a critical first step in method development. Optimization of chromatographic conditions is essential to achieve symmetric peak shapes, adequate retention, and resolution.
Various reversed-phase columns, such as C18, are commonly employed for the separation. rjptonline.orgijtsrd.com Mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer), is meticulously adjusted to achieve optimal separation. rjptonline.orgjchr.org The pH of the aqueous phase is another crucial parameter that can be modified to improve peak shape and retention time. jchr.org Gradient elution, where the proportion of the organic solvent is varied over time, is often utilized to ensure the efficient elution of both the analyte and the internal standard. rjptonline.org
Table 1: Example Chromatographic Conditions for Teneligliptin Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase A | Ammonium Formate Buffer |
| Mobile Phase B | Acetonitrile/Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Development and Validation of Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring Transitions, Ionization Efficiency)
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a commonly used technique for the ionization of Teneligliptin and its deuterated analog. nih.govkorea.ac.kr The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and selectivity.
This involves tuning the instrument to maximize the ionization efficiency of the parent ions (precursor ions) of both Teneligliptin and this compound. Subsequently, collision-induced dissociation (CID) is used to fragment the precursor ions into product ions. The selection of specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) is a key step in developing a highly selective assay. For Teneligliptin, a common transition is m/z 427.2 → 243.1, while for this compound, the transition is m/z 435.2 → 251.3. nih.govkorea.ac.kr
Table 2: Representative MRM Transitions for Teneligliptin and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Teneligliptin | 427.2 | 243.1 |
| This compound | 435.2 | 251.3 |
Application of this compound as a Stable Isotope-Labeled Internal Standard in Complex Biological Matrices
The primary role of this compound is to serve as an internal standard to correct for variability during sample preparation and analysis. mdpi.com Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. scispace.com This is particularly important when dealing with complex biological matrices like plasma, which can cause matrix effects such as ion suppression or enhancement. mdpi.com
By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte peak area to the internal standard peak area can be used for quantification. mdpi.com This ratiometric approach significantly improves the accuracy and precision of the measurement by compensating for potential losses during sample extraction and inconsistencies in injection volume.
Rigorous Bioanalytical Method Validation Guidelines and Criteria for Deuterated Internal Standards (e.g., Linearity, Accuracy, Precision, Matrix Effects, Recovery, Stability)
For a bioanalytical method to be considered reliable, it must undergo rigorous validation according to guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eunih.gov When using a deuterated internal standard, specific validation parameters are critical.
Linearity: The method should demonstrate a linear relationship between the concentration and the instrument response over a defined range. For Teneligliptin, linearity has been established in ranges such as 5 to 1000 ng/mL. nih.govkorea.ac.kr
Accuracy and Precision: The accuracy of the method is its ability to measure the true value, while precision reflects the reproducibility of the measurements. Both are assessed at multiple concentration levels (low, medium, and high quality controls) and should be within acceptable limits (typically ±15% of the nominal value, and ±20% at the lower limit of quantification).
Matrix Effects: This evaluates the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte and internal standard. The use of a SIL-IS helps to minimize these effects.
Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
Stability: The stability of the analyte and internal standard must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Complementary Chromatographic Techniques for Analytical Purity and Impurity Profiling
Beyond quantification in biological matrices, chromatographic techniques are essential for assessing the purity of the drug substance and identifying potential impurities.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. rjpbcs.com UPLC is a powerful tool for the analytical purity and impurity profiling of Teneligliptin.
Methods have been developed using UPLC to separate Teneligliptin from its potential impurities and degradation products. rjptonline.orgresearchgate.net These methods are crucial for quality control during the manufacturing process and for stability studies. By coupling UPLC with mass spectrometry (UPLC-MS/MS), it is possible to identify and characterize unknown impurities based on their mass-to-charge ratio and fragmentation patterns. rjptonline.orgresearchgate.net Studies have successfully used UPLC to detect and characterize impurities in Teneligliptin bulk drug substance. rjptonline.org
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis
High-Performance Thin-Layer Chromatography (HPTLC) has been established as a simple, rapid, and precise method for the analysis of Teneligliptin in its bulk form and within pharmaceutical formulations. scielo.br This technique offers a reliable approach for both identifying and quantifying the compound.
For the chromatographic separation of Teneligliptin, HPTLC methods typically employ aluminum plates pre-coated with silica (B1680970) gel 60F254 as the stationary phase. scielo.brclearsynth.com The selection of an appropriate mobile phase is critical for achieving good separation and well-defined bands. Various solvent systems have been successfully utilized, including butanol:water:glacial acetic acid (6:2:2 v/v/v), methanol:toluene:triethylamine (1:3:1% v/v), and toluene:chloroform:ethanol:diethyl amine (4:4:1:1 v/v/v). scielo.brclearsynth.comacanthusresearch.com Densitometric scanning is commonly performed at a wavelength of approximately 245 nm to 254 nm for detection and quantification. clearsynth.comacanthusresearch.com
The retention factor (Rf) is a key parameter in HPTLC for the identification of compounds. For Teneligliptin, reported Rf values are typically in the range of 0.16 to 0.65, depending on the specific mobile phase used. clearsynth.comacanthusresearch.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity with high correlation coefficients (r²) within specific concentration ranges. clearsynth.com
The quantitative performance of these HPTLC methods is characterized by their limits of detection (LOD) and limits of quantification (LOQ). For instance, one method reported an LOD of 60.50 ng/band and an LOQ of 183.36 ng/band for Teneligliptin hydrobromide hydrate. clearsynth.com Another study found the LOD and LOQ to be 67.42 ng/spot and 204.42 ng/spot, respectively. scielo.br The accuracy of these methods is confirmed by recovery studies, with results typically falling within the range of 98.31% to 100.51%. scielo.br
Interactive Data Table: HPTLC Method Parameters for Teneligliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Silica gel 60 F254 aluminum plates | Aluminum plates precoated with silica gel 60F254 | Aluminum plates precoated with silica gel G60 F254 |
| Mobile Phase | Butanol:water:glacial acetic acid (6:2:2 v/v/v) | Methanol:Toluene:Triethylamine (1:3:1% v/v) | Toluene:chloroform:ethanol:diethyl amine (4:4:1:1 v/v/v) |
| Detection Wavelength | 245 nm | 245 nm | 254 nm |
| Rf Value | 0.65 | 0.63 | 0.16 ± 0.01 |
| Linearity Range | 250-1250 ng/band | 500-1000 ng/spot | 100–600 ng/spot |
| Correlation Coefficient (r²) | 0.998 | Not Specified | 0.998 |
| LOD | 60.50 ng/band | 67.42 ng/spot | Not Specified |
| LOQ | 183.36 ng/band | 204.42 ng/spot | Not Specified |
| Accuracy (Recovery %) | 98.58 – 99.24% | 98.31-100.51% | Not Specified |
Application of Deuterated Standards in Chromatographic Fingerprinting for Quality Control Research
The use of deuterated standards, such as this compound, is a cornerstone of modern analytical chemistry, offering significant advantages in quality control, particularly in the context of chromatographic fingerprinting. clearsynth.com Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis due to their chemical and physical similarities to the analyte of interest. researchgate.net
In chromatographic fingerprinting, which is a powerful tool for the quality control of complex mixtures like herbal medicines, the primary goal is to obtain a reliable and reproducible profile of the sample. researchgate.net Deuterated internal standards play a crucial role in enhancing the precision and accuracy of these fingerprints. By adding a known amount of the deuterated standard to the sample, variations arising from sample preparation, extraction efficiency, and instrument performance can be effectively compensated for. musechem.com This is because the deuterated standard experiences similar matrix effects and processing variations as the non-labeled analyte. clearsynth.commusechem.com
While direct HPTLC fingerprinting studies utilizing this compound are not extensively documented, its application in a validated LC-MS/MS method for the simultaneous determination of Teneligliptin and its metabolite in human plasma has been reported. nih.gov In this method, Teneligliptin-d8 served as the internal standard, demonstrating its utility in complex biological matrices. nih.gov This established use provides a strong basis for its application in other chromatographic techniques, including HPTLC for quality control.
The principle behind using a deuterated standard like this compound in HPTLC fingerprinting for quality control would involve its addition to both the reference standard and the test samples. The response of the analyte is then normalized to the response of the deuterated standard. chromatographyonline.com This normalization corrects for potential systematic and random errors, leading to a more accurate and reliable fingerprint. chromatographyonline.com This approach is particularly beneficial for ensuring batch-to-batch consistency and for the identification and quantification of specified markers in a pharmaceutical product. The use of such standards is in line with recommendations from regulatory agencies, as they contribute to the development of robust and reliable bioanalytical methods. kcasbio.com
Mechanistic Investigations in Preclinical Metabolism and Disposition Studies Employing 2s,4r Teneligliptin D8
In Vitro Elucidation of Teneligliptin (B1682743) Metabolic Pathways Using Deuterated Probes
The investigation of a drug's metabolic pathway is fundamental to understanding its efficacy and potential for drug-drug interactions. Deuterated probes like (2S,4R)-Teneligliptin-d8 are instrumental in these in vitro studies, offering a sophisticated means to trace and analyze metabolic biotransformations.
Teneligliptin is distinguished by its multiple elimination pathways, a characteristic that contributes to its consistent pharmacokinetic profile across diverse patient populations. nih.govbluecrosslabs.com In vitro studies have identified that its hepatic metabolism is primarily mediated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO). nih.govresearchgate.net
Specifically, CYP3A4 and FMO3 are the principal enzymes responsible for the metabolism of teneligliptin, with FMO1 also playing a role. nih.govresearchgate.netkegg.jpkegg.jp Research indicates that these pathways contribute almost equally to its hepatic clearance. nih.govresearchgate.net This dual-route metabolism is a key feature, suggesting that impairment of one pathway may be compensated by the other, thereby reducing the risk of significant drug accumulation. nih.govresearchgate.net In vitro, teneligliptin has demonstrated weak inhibitory effects on CYP2D6, CYP3A4, and FMO, but not on other major CYP isoforms. researchgate.netamazonaws.com
The use of this compound in such studies helps to confirm the specific sites of metabolism. By strategically placing deuterium (B1214612) atoms at potential metabolic "hot spots," researchers can observe the kinetic isotope effect. A slower rate of metabolite formation for the deuterated compound compared to the unlabeled teneligliptin confirms that the deuterated site is indeed a location of enzymatic attack.
| Enzyme Family | Specific Isoform | Role in Teneligliptin Metabolism |
| Cytochrome P450 (CYP) | CYP3A4 | Major contributor to hepatic metabolism. nih.govnih.govresearchgate.net |
| Flavin-Containing Monooxygenase (FMO) | FMO3 | Major contributor to hepatic metabolism, with a role roughly equal to CYP3A4. nih.govnih.govresearchgate.net |
| FMO1 | Also involved in the metabolism of teneligliptin. researchgate.netkegg.jp |
Metabolic studies using radiolabeled teneligliptin have successfully identified its major metabolites. The most abundant metabolite found in human plasma is a thiazolidine-1-oxide derivative, designated as M1. nih.govresearchgate.net This sulfoxide (B87167) derivative accounted for 14.7% of the total radioactivity's area under the curve (AUC) in plasma. researchgate.net The formation of this sulfoxide is a classic example of an FMO-mediated reaction, highlighting the significant role of this enzyme system in teneligliptin's biotransformation.
When this compound is used as a substrate in these in vitro systems, the resulting metabolites are also deuterium-labeled. This allows for unambiguous identification of the metabolites originating from the drug using mass spectrometry. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can confirm the metabolic pathways and identify any potential shifts in metabolism caused by isotopic substitution.
| Metabolite ID | Chemical Name/Class | Location Found | Relative Abundance |
| M1 | Thiazolidine-1-oxide derivative (Sulfoxide) | Plasma, Urine, Feces | Most abundant metabolite in plasma (14.7% of total radioactivity AUC). nih.govresearchgate.net |
| Unchanged Teneligliptin | Parent Drug | Plasma, Urine, Feces | Represents 71.1% of radioactivity in plasma; major component in feces (26.1% of dose). nih.govresearchgate.net |
Recombinant enzymes, which are individual human enzymes expressed in cellular systems, are used to pinpoint the exact isoforms responsible for specific metabolic reactions. nih.govbioivt.comnih.gov By incubating this compound with a panel of individual recombinant CYP and FMO enzymes, researchers can definitively identify which enzymes produce the deuterated metabolites. This approach was used to confirm the major roles of CYP3A4 and FMO3 in teneligliptin's metabolism. researchgate.net The combination of these in vitro systems allows for a comprehensive understanding of metabolic pathways, reaction kinetics, and the specific enzymes involved. nih.gov
Preclinical Pharmacokinetic Methodologies and Disposition Studies Leveraging Deuterated Analogs
Deuterated analogs are invaluable in preclinical pharmacokinetic and disposition studies. This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This application is crucial for the accurate quantification of teneligliptin in complex biological matrices like plasma and tissue homogenates.
Understanding the kinetics of drug-metabolizing enzymes is essential for predicting a drug's behavior in the body. In vitro enzyme kinetic studies, often performed using liver microsomes from preclinical species (e.g., rats) and humans, determine key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov
While radiolabeled tracers like [¹⁴C]-teneligliptin are typically used for assessing broad tissue distribution and mass balance, deuterated tracers play a complementary role. nih.gov Studies in rats using [¹⁴C]-teneligliptin have shown that the drug is rapidly and widely distributed throughout the body following oral administration. nih.govresearchgate.net
The highest concentrations of radioactivity were found in the primary organs of elimination and metabolism: the kidney and the liver. nih.govtheadl.comresearchgate.net High concentrations were also observed in the lung, spleen, and pituitary gland. nih.govresearchgate.net Notably, the elimination of teneligliptin from tissues with high DPP-4 expression (kidney, liver, lung) was significantly slower than from plasma, suggesting that the drug's distribution is influenced by its high binding affinity to its target enzyme. nih.govresearchgate.net This was further supported by studies in DPP-4-deficient rats, which showed faster tissue clearance. nih.govtheadl.com
In these studies, this compound is essential as an internal standard to accurately quantify the concentration of the unchanged parent drug in various tissues. This allows researchers to distinguish the parent drug from its metabolites, providing a clear picture of its distribution and persistence in different organs and helping to build a comprehensive model of its clearance mechanisms.
| Tissue | Relative Distribution in Rats | Key Findings |
| Kidney | Highest Concentration | Elimination half-life is ~10 times greater than in plasma, suggesting retention due to high DPP-4 binding. nih.govtheadl.com |
| Liver | High Concentration | Primary site of metabolism; long elimination half-life similar to the kidney. nih.govresearchgate.net |
| Lung | High Concentration | Slower elimination in wild-type rats compared to DPP-4 deficient rats. nih.gov |
| Spleen | Moderate Concentration | Part of the systemic distribution profile. nih.govresearchgate.net |
| Pituitary Gland | Moderate Concentration | Shows notable drug accumulation. nih.govresearchgate.net |
Pharmacokinetic Modeling and Simulation with Deuterated Data in Preclinical Contexts
Pharmacokinetic (PK) modeling and simulation play a crucial role in predicting the human pharmacokinetic profile of a drug candidate based on preclinical data. The integration of data from studies involving this compound can significantly enhance the accuracy and predictive power of these models. The ability to distinguish between the parent drug and its deuterated analog allows for more sophisticated modeling approaches that can provide a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
PBPK models are mathematical models that simulate the ADME of a drug in different tissues and organs of the body. By incorporating in vitro metabolic data and in vivo pharmacokinetic data from preclinical species, these models can be used to predict the drug's behavior in humans. Data from studies with this compound can be used to refine the parameters of the PBPK model, leading to more accurate predictions of human pharmacokinetics.
For example, if a study with this compound reveals a significant KIE on the metabolic clearance of Teneligliptin, this information can be incorporated into the PBPK model to better predict the impact of genetic polymorphisms in metabolic enzymes on the drug's pharmacokinetics in different patient populations.
The following table illustrates the type of data that could be generated from a preclinical pharmacokinetic study with this compound and how it could be used in PK modeling:
| Parameter | Teneligliptin | This compound | Implication for PK Modeling |
| Clearance (CL) | High | Low | Indicates significant metabolic clearance. The difference can be used to quantify the metabolic component of total clearance. |
| Area Under the Curve (AUC) | Lower | Higher | Reflects the reduced clearance of the deuterated compound, providing a measure of the impact of metabolism on overall exposure. |
| Metabolite Profile | M1, M2, M3 | Reduced M1, Unchanged M2, M3 | Suggests that the formation of metabolite M1 is sensitive to deuteration and likely a primary metabolic pathway. This information can be used to refine the metabolic parameters in the PBPK model. |
Such data would allow for the development of more sophisticated and predictive preclinical PK models, ultimately aiding in the design of first-in-human clinical trials.
Exploration of Drug-Drug Interaction Mechanisms via Deuterated Probe Studies (e.g., Enzyme Inhibition or Induction)
Understanding the potential for a new drug to cause drug-drug interactions (DDIs) is a critical aspect of preclinical drug development. This compound can be a valuable tool in mechanistic studies aimed at exploring the potential of Teneligliptin to act as either a perpetrator or a victim of DDIs.
As a perpetrator, the potential of Teneligliptin to inhibit or induce metabolic enzymes, such as CYP enzymes, needs to be thoroughly investigated. In vitro studies using human liver microsomes or recombinant human CYP enzymes are typically conducted to assess the inhibitory potential of a drug. This compound could be used as a probe substrate in these assays to investigate the mechanism of inhibition. For example, if Teneligliptin is a mechanism-based inhibitor of a particular CYP enzyme, the use of a deuterated probe substrate could help to elucidate the chemical mechanism of this inactivation.
Conversely, as a victim, Teneligliptin's susceptibility to DDIs with co-administered drugs that are known inhibitors or inducers of metabolic enzymes needs to be evaluated. Preclinical in vivo studies in animal models can be designed to investigate these interactions. The co-administration of Teneligliptin and this compound with a known CYP inhibitor, such as ketoconazole, would allow for a precise determination of the impact of enzyme inhibition on the pharmacokinetics of Teneligliptin.
The table below outlines a hypothetical preclinical study design to investigate the DDI potential of Teneligliptin using its deuterated analog:
| Study Arm | Treatment | Pharmacokinetic Parameters Measured | Expected Outcome and Interpretation |
| 1 | Teneligliptin + this compound | Baseline PK of both compounds | Establishes the baseline pharmacokinetic profile in the absence of an interacting drug. |
| 2 | Teneligliptin + this compound + Ketoconazole (CYP3A4 inhibitor) | PK of both compounds in the presence of the inhibitor | An increase in the AUC of both Teneligliptin and its deuterated analog would confirm that CYP3A4-mediated metabolism is a significant clearance pathway and that Teneligliptin is a substrate for this enzyme. The magnitude of the increase would quantify the DDI potential. |
| 3 | Teneligliptin + this compound + Rifampicin (CYP3A4 inducer) | PK of both compounds in the presence of the inducer | A decrease in the AUC of both compounds would indicate that Teneligliptin is susceptible to induction of its metabolism by co-administered drugs, potentially leading to reduced efficacy. |
By employing this compound in such preclinical DDI studies, researchers can gain a more quantitative and mechanistic understanding of the interaction potential of Teneligliptin, which is essential for predicting its safety and efficacy in a clinical setting where patients are often taking multiple medications.
Theoretical and Computational Chemistry Approaches to Deuterium Kinetic Isotope Effects in Teneligliptin Research
Fundamental Principles of Primary and Secondary Kinetic Isotope Effects (KIE) and their Manifestation in Enzymatic Reactions
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is quantified as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy one (k_H). The underlying principle of the hydrogen KIE lies in the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium (B1214612) forms a stronger bond with carbon, resulting in a lower ZPVE. youtube.com Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate.
KIEs are categorized into two main types:
Primary Kinetic Isotope Effects (PKIE): These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. epfl.chnih.gov For enzymatic reactions, such as the metabolism of Teneligliptin (B1682743) by cytochrome P450 enzymes, a significant primary KIE (typically k_H/k_D > 2) indicates that C-H bond cleavage is a key part of the slowest step in the metabolic process. nih.gov
Secondary Kinetic Isotope Effects (SKIE): These occur when the isotopically substituted bond is not directly involved in bond-breaking or formation but is located at a position adjacent to or near the reaction center. wikipedia.orgnih.gov SKIEs are generally smaller than PKIEs and arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state. nih.gov They can be "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1) and provide valuable information about the nature of the transition state. wikipedia.org
In enzymatic reactions, the observed KIE can be influenced by other steps in the catalytic cycle. If the C-H bond cleavage step is not solely rate-limiting, the measured KIE may be "masked" or attenuated. Therefore, the interpretation of KIEs in complex biological systems requires careful consideration of the entire reaction mechanism. nih.gov
| Characteristic | Primary KIE (PKIE) | Secondary KIE (SKIE) |
|---|---|---|
| Isotopic Bond Involvement | Bond to the isotope is broken or formed in the rate-determining step. epfl.ch | Bond to the isotope is not broken or formed but is near the reaction site. nih.gov |
| Typical Magnitude (kH/kD) | Large (typically 2-7, can be higher with tunneling). epfl.ch | Small (typically 0.8-1.4). wikipedia.orgnih.gov |
| Primary Cause | Difference in bond dissociation energy due to different zero-point vibrational energies. youtube.com | Changes in vibrational frequencies at the isotopic center between ground and transition states. nih.gov |
| Mechanistic Insight | Indicates that C-H bond cleavage is part of the rate-determining step. nih.gov | Provides information about the structure and hybridization of the transition state. wikipedia.org |
Quantum Mechanical and Molecular Dynamics Simulations for Predicting and Interpreting Deuterium Effects on Reaction Rates and Binding Affinities
Computational chemistry offers powerful tools to model and predict the impact of deuteration on drug candidates like Teneligliptin. These methods allow researchers to investigate phenomena at an atomic level, providing insights that are often difficult to obtain through experiments alone.
Quantum Mechanical (QM) Methods: QM calculations are essential for accurately describing the electronic structure changes that occur during a chemical reaction, such as bond breaking and formation. nih.gov For studying KIEs, QM methods are used to calculate the potential energy surface of the reaction and the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated molecules. These frequencies are then used to compute the ZPVEs and predict the KIE. Combined Quantum Mechanical/Molecular Mechanical (QM/MM) methods are particularly useful for enzymatic reactions. nih.govnih.gov In this approach, the reactive center (e.g., the Teneligliptin molecule and key active site residues of the metabolizing enzyme) is treated with high-level QM, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics (MM). acs.org
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and binding events. nih.gov In the context of Teneligliptin, MD simulations can be used to explore how deuteration might affect the drug's binding affinity and orientation within the active site of its target, DPP-4, or its metabolizing enzymes. Path integral molecular dynamics (PIMD) is an advanced technique that incorporates nuclear quantum effects, such as ZPE and tunneling, which are crucial for accurately simulating hydrogen and deuterium transfer reactions. researchgate.netrsc.org By comparing simulations of deuterated and non-deuterated Teneligliptin, researchers can predict whether isotopic substitution alters the drug's binding free energy or its residence time in the active site.
These computational approaches are vital for rational drug design, enabling the prediction of KIEs for different deuteration sites and helping to prioritize the synthesis of the most promising candidates. nih.gov
Application of KIE in Delineating Rate-Determining Steps in Metabolic Pathways of Teneligliptin
The metabolism of Teneligliptin in humans is primarily carried out by two key enzyme systems: Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3). researchgate.netnih.govnih.gov These enzymes convert Teneligliptin into several metabolites, with the major pathways involving oxidation. nih.gov The clearance of Teneligliptin is balanced between metabolic elimination and renal excretion of the unchanged drug. nih.gov
The application of KIE is a cornerstone in determining whether the cleavage of a C-H bond is the rate-determining step in such metabolic transformations. By synthesizing (2S,4R)-Teneligliptin-d8 with deuterium atoms placed at metabolically vulnerable positions, researchers can perform in vitro metabolic studies using human liver microsomes or recombinant CYP and FMO enzymes.
If the metabolism of this compound is significantly slower than that of its non-deuterated counterpart (i.e., a large KIE is observed), it provides strong evidence that the breaking of the corresponding C-H bond is the rate-limiting step, or at least a partially rate-limiting step, in that specific metabolic pathway. nih.gov This information is critical for understanding the drug's metabolic fate. For example, if deuteration at a specific site dramatically slows down metabolism by CYP3A4 but not FMO3, it delineates the specific role of that C-H bond in the CYP3A4-mediated pathway. This knowledge allows medicinal chemists to precisely modify the drug to enhance its metabolic stability and prolong its therapeutic effect. nih.gov
| Enzyme | Metabolic Role | Application of KIE Studies |
|---|---|---|
| CYP3A4 | A major enzyme responsible for the oxidative metabolism of Teneligliptin. nih.govnih.gov | A significant KIE upon deuteration would indicate C-H bond cleavage is rate-determining for this pathway. nih.gov |
| FMO3 | A major enzyme contributing to the metabolism of Teneligliptin, often forming N-oxide or S-oxide metabolites. researchgate.netnih.gov | KIE studies can differentiate the rate-limiting steps of FMO3-mediated metabolism from CYP-mediated pathways. |
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies with Deuterated Teneligliptin Derivatives
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) are fundamental concepts in drug discovery that link a molecule's chemical structure to its biological activity and metabolic fate, respectively.
Structure-Activity Relationship (SAR): SAR studies explore how modifications to a drug's structure affect its interaction with its biological target and, consequently, its therapeutic efficacy. nih.gov For Teneligliptin, the key activity is the potent and selective inhibition of the DPP-4 enzyme. The goal of creating this compound is to ensure that the introduction of deuterium does not negatively impact its binding affinity for DPP-4. Since deuterium is electronically very similar to hydrogen, isotopic substitution is considered a minimal structural change that is unlikely to disrupt the key interactions responsible for the drug's pharmacological activity. nih.gov The X-ray co-crystal structure of Teneligliptin bound to DPP-4 reveals crucial interactions, which should remain intact in the deuterated analogue. researchgate.net
Structure-Metabolism Relationship (SMR): SMR studies focus on how structural changes influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Deuteration is a prime strategy in SMR to improve a drug's metabolic profile. By replacing hydrogen with deuterium at a "metabolic soft spot"—a position susceptible to enzymatic attack—the stronger C-D bond can slow the rate of metabolism (the KIE). nih.govnih.gov This can lead to several potential therapeutic advantages, including increased drug exposure, a longer half-life, and potentially a reduced dose or dosing frequency. For this compound, SMR studies would involve comparing its metabolic stability in liver microsomes against the parent compound to quantify the reduction in the rate of metabolite formation, thereby confirming the strategic benefit of the isotopic substitution.
The ultimate goal of these studies is to create a derivative that retains the full therapeutic activity of the original drug while possessing a more favorable and predictable metabolic profile.
Future Research Directions and Advanced Applications of Deuterated Gliptins
Development of Novel Deuterated Reference Standards for Emerging Pharmaceutical Impurities and Degradants
The purity and stability of active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of medications. During manufacturing and storage, impurities and degradation products can form. Regulatory agencies mandate the precise quantification of these substances.
(2S,4R)-Teneligliptin-d8 is a valuable tool in this context, serving as an internal standard for analytical methods, particularly those employing mass spectrometry. veeprho.com Its utility stems from the fact that it is chemically identical to the parent compound but has a different mass due to the deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the non-labeled Teneligliptin (B1682743) and its related impurities during analysis, enabling precise quantification. veeprho.com
Future research will focus on expanding this concept by synthesizing a broader array of deuterated standards that correspond not only to the parent drug but also to its known and potential impurities and degradants. pharmaffiliates.comsynzeal.compharmaffiliates.com The development of these novel deuterated reference standards is crucial for:
Accurate Quantification: Establishing highly accurate and sensitive bioanalytical assays for emerging, and potentially toxic, impurities.
Method Validation: Ensuring analytical methods are robust and reliable for quality control (QC) applications and stability studies. synzeal.com
Forced Degradation Studies: Elucidating the pathways through which a drug degrades by providing precise tools to track the formation of specific degradant products under stress conditions (e.g., heat, light, pH changes).
| Application Area | Role of Deuterated Standards (e.g., this compound) | Future Direction |
| Impurity Profiling | Serves as a stable internal standard for quantifying known impurities in the API and final drug product. | Synthesis of deuterated versions of specific, newly identified process impurities or degradants to act as their own reference standards. |
| Bioanalytical Assays | Enables precise measurement of the parent drug in biological matrices (e.g., plasma, urine) for pharmacokinetic studies. veeprho.com | Creation of a panel of deuterated standards for the simultaneous quantification of the parent drug and its key metabolites. |
| Stability Testing | Used to validate analytical methods that monitor the stability of the drug over time and under various storage conditions. | Development of standards for elusive or reactive degradation products to better understand the drug's long-term stability profile. |
Integration of Deuteration Strategies in Systems Biology and Pharmacometabolomics for Comprehensive Biological Understanding
Systems biology aims to understand the complex interactions within a biological system, while pharmacometabolomics studies how an individual's metabolism influences their response to a drug. Deuterated compounds like this compound are poised to become invaluable probes in these fields.
By using a deuterated drug as a tracer, researchers can follow its path through the body and map its metabolic fate with high precision. This goes beyond traditional pharmacokinetic studies, which measure drug concentrations, to provide a deeper understanding of how the drug interacts with and influences the broader metabolic network. nih.gov
Future applications in this area include:
Metabolic Pathway Analysis: Administering this compound and using mass spectrometry to trace the incorporation of deuterium into its various metabolites. This can confirm metabolic pathways and potentially uncover previously unknown biotransformations.
Investigating "Metabolic Switching": The presence of deuterium can sometimes alter the rate of metabolism at a specific site (a phenomenon known as the kinetic isotope effect), potentially causing the body to metabolize the drug through alternative pathways. semanticscholar.org Studying this "metabolic switching" can provide insights into the flexibility of drug-metabolizing enzymes and help predict patient-specific drug responses.
Quantitative Systems Pharmacology (QSP): The data generated from tracer studies with deuterated gliptins can be used to build and refine QSP models. nih.govuni-saarland.de These computational models simulate the interaction between the drug and biological systems, helping to predict a drug's efficacy and potential side effects on a systemic level.
Exploration of Deuterium Labeling for Advanced Spectroscopic and Imaging Methodologies (e.g., specialized MRI, Raman Spectroscopy)
The unique physical properties of deuterium open up new possibilities for advanced analytical techniques, allowing researchers to "see" the drug and its effects in living systems in novel ways.
Deuterium Metabolic Imaging (DMI): This emerging magnetic resonance imaging (MRI) technique has shown promise for non-invasively mapping metabolic processes in 3D. youtube.com Because the natural abundance of deuterium in the body is very low, administering a deuterium-labeled compound like a deuterated gliptin creates a strong, specific signal that can be tracked. ismrm.orgresearchgate.net Future research could use DMI to:
Visualize the distribution and accumulation of deuterated Teneligliptin in target organs, such as the pancreas and intestines.
Monitor the rate at which the drug is metabolized in real-time within specific tissues, providing a dynamic view of its pharmacological activity.
Raman Spectroscopy: This technique detects the vibrations of chemical bonds. The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls in a "silent" region of the cellular Raman spectrum, where there is little interference from endogenous molecules. nih.gov This makes deuterium an excellent tag for Raman microscopy. Future applications could involve:
Using deuterated gliptins to image drug uptake and subcellular localization within single cells with high spatial resolution. nih.gov
Tracking the metabolic processing of the drug by observing changes in the C-D Raman signal over time. nih.gov
| Methodology | Principle | Future Application for Deuterated Gliptins |
| Deuterium MRI (DMI) | Detects the magnetic resonance signal from deuterium nuclei, which have a very low natural abundance. ismrm.org | Non-invasive, whole-body imaging of drug distribution and metabolism in preclinical and clinical research. |
| Raman Spectroscopy | Measures the unique vibrational frequency of the C-D bond, which is distinct from other cellular bonds. nih.gov | High-resolution imaging of drug localization and metabolic activity at the cellular and subcellular level. |
Utilization of Deuterated Analogs in Mechanistic Studies of Non-Enzymatic Degradation Pathways and Chemical Stability
The stability of a drug molecule is not only affected by enzymes but also by non-enzymatic chemical reactions, such as hydrolysis or oxidation. Understanding these degradation pathways is essential for developing stable drug formulations.
The Kinetic Isotope Effect (KIE) is a key principle that can be exploited here. nih.gov The C-D bond is stronger than the C-H bond, meaning it is broken more slowly in chemical reactions where this bond cleavage is the rate-limiting step. By strategically placing deuterium atoms at sites on the Teneligliptin molecule that are susceptible to chemical degradation, researchers can investigate its stability.
If replacing a specific hydrogen with deuterium significantly slows down the degradation of the molecule, it provides strong evidence that the cleavage of that C-H bond is a critical step in the degradation pathway. This approach allows for detailed mechanistic studies to:
Pinpoint the "soft spots" in a molecule that are most vulnerable to non-enzymatic breakdown.
Elucidate the precise chemical mechanisms of degradation.
Inform the design of more chemically stable drug candidates by modifying these vulnerable positions.
Theoretical Design and Synthesis of Next-Generation Deuterated Gliptins for Enhanced Research Utility
The insights gained from studying first-generation deuterated compounds like this compound are paving the way for the rational design of new, more advanced research tools. oatext.com Future efforts will focus on the theoretical design and precision synthesis of next-generation deuterated gliptins. benthamscience.commdpi.com
This involves:
Computational Modeling: Using computer simulations to predict how deuterium substitution at various positions on the gliptin scaffold will affect the molecule's binding to the DPP-4 enzyme, its metabolic profile, and its chemical stability.
Precision Synthesis: Developing advanced synthetic chemistry techniques to place deuterium atoms at specific, targeted locations on the molecule with high isotopic purity. ingenza.com This moves beyond general labeling to create precisely engineered molecules for specific research questions. nih.govnih.gov
Multi-Purpose Analogs: Designing novel deuterated gliptins that can serve multiple functions simultaneously, for example, acting as a stable internal standard, a tracer for metabolic imaging, and a probe for studying degradation mechanisms all in one.
The ultimate goal is to create a toolkit of specialized, deuterated gliptins that allow researchers to ask more complex and nuanced questions about the pharmacology, metabolism, and systemic effects of this therapeutic class, ultimately leading to the development of safer and more effective treatments.
Q & A
Q. What are the validated analytical methods for quantifying (2S,4R)-Teneligliptin-d8 in complex biological matrices?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and stability-indicating assays are commonly used. For instance, RP-HPLC methods with C18 columns (250 mm × 4.6 mm, 5 µm) and mobile phases like acetonitrile:phosphate buffer (pH 3.0) in gradient elution have been validated for Teneligliptin analogs. Detection wavelengths of 242–254 nm are optimal for quantification . Method validation should include parameters such as linearity (e.g., 1–50 µg/mL), precision (RSD < 2%), and recovery rates (>95%) in plasma or tissue homogenates. Mass spectrometry (LC-MS/MS) is recommended for enhanced specificity in deuterated compounds to distinguish isotopic peaks from impurities.
Q. How should synthesis and characterization of this compound be documented to ensure reproducibility?
Methodological Answer:
- Synthesis Protocol : Detail reaction conditions (e.g., deuterium exchange via acid-catalyzed H/D exchange in D2O/CF3CO2D), purification steps (e.g., column chromatography with silica gel), and yields.
- Characterization : Provide NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry at C2 and C4, and deuterium incorporation (>98% via mass spectral analysis). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]+ at m/z 541.2352 (theoretical) .
- Purity : Include HPLC chromatograms (purity >99%) and elemental analysis data (C, H, N within ±0.4% of theoretical values).
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across species?
Methodological Answer:
- Experimental Design : Conduct cross-species PK studies (rodent, canine, primate) under standardized conditions (fasted state, IV/PO dosing). Monitor plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
- Data Analysis : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Discrepancies in bioavailability may arise from species-specific cytochrome P450 (CYP3A4/5) metabolism; validate via in vitro microsomal assays .
- Contradiction Mitigation : Replicate studies with larger cohorts (n ≥ 6) and include isotopic internal standards to control for matrix effects.
Q. What mechanistic approaches are recommended to study the isotopic effect of deuterium in this compound on DPP-4 inhibition?
Methodological Answer:
- Kinetic Studies : Compare enzymatic inhibition (IC50) of deuterated vs. non-deuterated Teneligliptin using recombinant human DPP-4. Use fluorogenic substrates (e.g., Gly-Pro-AMC) and monitor fluorescence quenching at 460 nm.
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on binding kinetics (e.g., hydrogen bonding with Tyr547, Ser630). Simulations should run for ≥100 ns with AMBER or GROMACS force fields .
- Isotope Effect Quantification : Calculate the deuterium isotope effect (DIE) ratio (kH/kD) for enzyme-substrate dissociation. A DIE >1.0 indicates significant kinetic stabilization.
Q. How should researchers design experiments to assess off-target effects of this compound in diabetic models?
Methodological Answer:
- In Vitro Panels : Screen against 50+ kinases (e.g., JAK2, EGFR) and GPCRs using competitive binding assays (IC50 thresholds <10 µM).
- In Vivo Transcriptomics : Perform RNA-seq on liver/kidney tissues from diabetic rodents treated with 10 mg/kg/day for 4 weeks. Use DESeq2 to identify differentially expressed genes (FDR <0.05). Validate hits via qPCR (e.g., gluconeogenesis genes PEPCK, G6Pase) .
- Data Integration : Cross-reference off-target hits with adverse event databases (e.g., FAERS) to prioritize clinically relevant risks.
Data Presentation and Reproducibility Guidelines
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism). Report EC50 values with 95% confidence intervals.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical anomalies. For small datasets (n < 10), use non-parametric tests (Mann-Whitney U).
- Reproducibility : Share raw datasets (e.g., .csv files) and analysis scripts (R/Python) in supplementary materials. Use open-source platforms like GitHub for version control .
Future Research Directions
Q. What gaps exist in understanding the long-term stability of this compound under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4), plasma, and simulated gastric fluid (37°C, 1–4 weeks). Monitor degradation via HPLC-UV and identify byproducts via LC-QTOF-MS.
- Deuterium Retention Analysis : Use NMR to quantify D/H back-exchange rates in aqueous buffers. Correlate with PK half-life to optimize deuterium placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
